molecular formula C11H13NO6S B7814963 3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid

3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid

Cat. No. B7814963
M. Wt: 287.29 g/mol
InChI Key: GTZKKQPOTPIEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid is a useful research compound. Its molecular formula is C11H13NO6S and its molecular weight is 287.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid involves the reaction of 3-hydroxybenzoic acid with 3-methoxy-3-oxopropanesulfonyl chloride in the presence of a base to form the intermediate 3-(3-methoxy-3-oxopropanesulfonyl)benzoic acid. This intermediate is then reacted with ammonia to form the final product.

Starting Materials
3-hydroxybenzoic acid, 3-methoxy-3-oxopropanesulfonyl chloride, base, ammonia

Reaction
Step 1: Dissolve 3-hydroxybenzoic acid in a suitable solvent and add a base such as triethylamine., Step 2: Add 3-methoxy-3-oxopropanesulfonyl chloride dropwise to the reaction mixture while stirring at a low temperature., Step 3: Allow the reaction mixture to warm up to room temperature and stir for several hours until the reaction is complete., Step 4: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 3-(3-methoxy-3-oxopropanesulfonyl)benzoic acid., Step 6: Dissolve the intermediate in a suitable solvent and add ammonia gas to the reaction mixture., Step 7: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete., Step 8: Acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent., Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid.

properties

IUPAC Name

3-[(3-methoxy-3-oxopropyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-18-10(13)5-6-19(16,17)12-9-4-2-3-8(7-9)11(14)15/h2-4,7,12H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKKQPOTPIEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid

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